2-Bromo-3,4,5,6-tetrafluorotoluene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-3,4,5,6-tetrafluorotoluene is an organic compound with the molecular formula C7H3BrF4. It is a derivative of toluene where the methyl group is substituted with bromine and four fluorine atoms. This compound is primarily used in research and development settings and is not intended for medicinal or household use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3,4,5,6-tetrafluorotoluene typically involves a multi-step reaction. One common method starts with 1,2,3,4-tetrafluorobenzene. The first step involves bromination using bromine (Br2) in the presence of sulfur trioxide (SO3) and sulfuric acid (H2SO4). This is followed by a Grignard reaction using magnesium (Mg) in tetrahydrofuran (THF), and subsequent bromination .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, and ensuring safety and environmental compliance during production.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3,4,5,6-tetrafluorotoluene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as hydroxide ions (OH-) or amines.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated aromatic compounds, while oxidation can produce corresponding carboxylic acids.
Scientific Research Applications
2-Bromo-3,4,5,6-tetrafluorotoluene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex fluorinated organic compounds.
Biology and Medicine: Research into its potential biological activities and interactions with biomolecules is ongoing.
Mechanism of Action
The mechanism by which 2-Bromo-3,4,5,6-tetrafluorotoluene exerts its effects involves its interaction with various molecular targets. The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The specific pathways and targets depend on the context of its use, such as in synthetic chemistry or biological studies .
Comparison with Similar Compounds
Similar Compounds
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl bromide: This compound is similar in structure but has a trifluoromethyl group instead of a methyl group.
1-Bromo-2,3,4,5-tetrafluoro-6-methylbenzene: Another closely related compound with a similar substitution pattern.
Uniqueness
2-Bromo-3,4,5,6-tetrafluorotoluene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both bromine and multiple fluorine atoms makes it particularly useful in the synthesis of complex fluorinated compounds and materials with specialized applications.
Properties
IUPAC Name |
1-bromo-2,3,4,5-tetrafluoro-6-methylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF4/c1-2-3(8)5(10)7(12)6(11)4(2)9/h1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPQFIPQOSFSBOD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1Br)F)F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70590721 |
Source
|
Record name | 1-Bromo-2,3,4,5-tetrafluoro-6-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70590721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.00 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16583-13-4 |
Source
|
Record name | 1-Bromo-2,3,4,5-tetrafluoro-6-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70590721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.